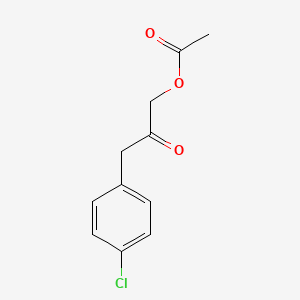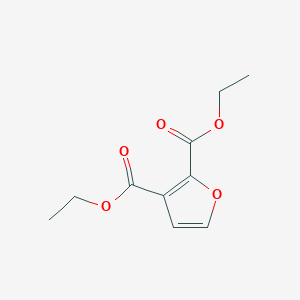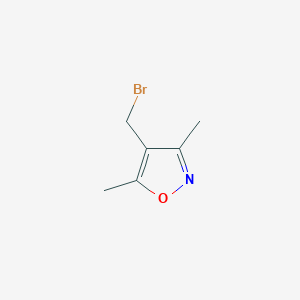
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone
Overview
Description
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is a synthetic compound found in a variety of drugs, including opioids, antidepressants, and antipsychotics. It is also used as a research tool in pharmaceutical and biomedical research. This compound has a wide range of applications, including its use as a substrate in enzyme assays, a ligand in receptor binding assays, and a reagent in organic synthesis.
Mechanism of Action
Mode of Action
It may interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone are not well-defined. Given the structural similarity to other phenylpropanones, it might be involved in similar biochemical pathways. More research is needed to confirm this .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable the compound is .
Advantages and Limitations for Lab Experiments
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone has several advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to work with in aqueous solutions. The main limitation of this compound is its instability, which can limit its usefulness in long-term experiments.
Future Directions
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone has a wide range of potential future applications. It could be used to study the pharmacology of a variety of drugs, including opioids, antidepressants, and antipsychotics. It could also be used to develop more efficient and effective enzyme assays and receptor binding assays. Additionally, it could be used to develop new synthetic methods for the production of a variety of compounds. Finally, it could be used to study the biochemical and physiological effects of different drugs.
Scientific Research Applications
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is used in a variety of scientific research applications. It is used as a substrate in enzyme assays, a ligand in receptor binding assays, and a reagent in organic synthesis. It has also been used to study the pharmacology of various drugs, including opioids, antidepressants, and antipsychotics.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-2-oxopropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)15-7-11(14)6-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFNAPDKSCOTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481157 | |
| Record name | 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56955-38-5 | |
| Record name | 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,2S,3S,5R)-2,6,6-Trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B1626366.png)









